5-(2-methoxyacetyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

mGluR3 Negative Allosteric Modulator IC50

Source this specific dihydrobenzo[1,4]diazepin-2-one derivative for its unique N5-methoxyacetyl moiety, a critical structural feature that distinguishes it from generic analogs. This substitution is designed to enhance blood-brain barrier penetration and oral bioavailability, making it suitable for systemic administration in rodent CNS disorder models. Unlike earlier generation compounds, this refined scaffold enables precise SAR exploration at mGluR2/3, ensuring reliable target engagement data. Sourcing the exact compound guarantees reproducible pharmacology; generic substitutions may compromise CNS activity and subtype selectivity.

Molecular Formula C13H16N2O3
Molecular Weight 248.282
CAS No. 1031616-72-4
Cat. No. B2438169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-methoxyacetyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one
CAS1031616-72-4
Molecular FormulaC13H16N2O3
Molecular Weight248.282
Structural Identifiers
SMILESCC1CN(C2=CC=CC=C2NC1=O)C(=O)COC
InChIInChI=1S/C13H16N2O3/c1-9-7-15(12(16)8-18-2)11-6-4-3-5-10(11)14-13(9)17/h3-6,9H,7-8H2,1-2H3,(H,14,17)
InChIKeyIFEUMOVUNDCURW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(2-Methoxyacetyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one (CAS 1031616-72-4): A Specialized Benzodiazepinone for Neuroscience Research


5-(2-Methoxyacetyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one (CAS 1031616-72-4) is a synthetic, small-molecule derivative belonging to the 1,3-dihydro-benzo[b][1,4]diazepin-2-one class. This class is primarily investigated for its role as non-competitive negative allosteric modulators (NAMs) of group II metabotropic glutamate receptors (mGluR2 and mGluR3), targets implicated in major CNS disorders [1]. The compound features a unique N5 methoxyacetyl substitution, which differentiates it from earlier analogs in this series and is designed to modulate physicochemical properties relevant to CNS drug discovery programs [1].

Critical Differentiation: Why Generic 1,4-Benzodiazepinones Cannot Replace 5-(2-Methoxyacetyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one in mGluR Research


Subtle structural modifications within the 1,3-dihydro-benzo[b][1,4]diazepin-2-one series profoundly impact mGluR2/3 subtype selectivity, functional activity, and blood-brain barrier penetration [1]. Simply substituting a generic analog from this class is highly likely to fail in replicating a specific pharmacological profile, as small changes at the N5 position, such as the methoxyacetyl group in this compound, have been shown to be critical for achieving in vivo central activity after oral dosing, a property not conferred by many earlier or closely related derivatives [1]. This necessitates compound-specific sourcing based on verified pharmacological data.

Quantitative Differentiation Evidence for 5-(2-Methoxyacetyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one


mGluR3 Negative Allosteric Modulator Potency: A Class-Level Comparison

Members of this specific 1,3-dihydro-benzo[b][1,4]diazepin-2-one series, to which the target compound belongs, have demonstrated potent non-competitive antagonist activity at the rat mGluR3 receptor. For a closely related analog in this series, an IC50 of 17 nM was reported for inhibition of GIRK current in CHO cells expressing rat mGluR3 [2]. While direct, quantitative head-to-head data for the exact target compound against this specific comparator is not available in the public domain, the high potency of the structural class provides strong evidence that modifications to this chemotype can yield potent mGluR3 ligands. The target compound's unique N5 substitution is designed to further optimize this pharmacophore [1].

mGluR3 Negative Allosteric Modulator IC50

Designed for CNS Penetration: In Vivo Central Activity of the Chemical Class

The 1,3-dihydro-benzo[b][1,4]diazepin-2-one derivatives, particularly those with N5 substituents similar to the target compound, were specifically synthesized to be compatible with brain penetration and demonstrate in vivo activity following oral administration [1]. This is a key differentiator from many other mGluR NAM chemotypes that lack sufficient CNS exposure. The research explicitly states that compounds from this optimized series consistently showed in vivo efficacy in rat behavioral models, such as blockade of the mGluR2/3 agonist LY354740-induced hypoactivity, after oral dosing [1].

CNS Penetration In Vivo Efficacy Oral Bioavailability

High-Value Application Scenarios for 5-(2-Methoxyacetyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one


Investigating mGluR3-Mediated Pathways in Neuropsychiatric Disorder Models

As a member of a potent class of mGluR3 negative allosteric modulators, this compound is a high-priority candidate for ex vivo and in vivo studies exploring the role of mGluR3 in anxiety, depression, and cognition. Its structural design for CNS penetration makes it suitable for systemic administration in rodent models of these disorders [1].

Structure-Activity Relationship (SAR) Studies for Group II mGluR NAM Optimization

The compound's unique N5 methoxyacetyl moiety makes it a valuable tool in medicinal chemistry campaigns. It can serve as a refined starting point for SAR exploration, directly comparing its target engagement, selectivity, and pharmacokinetic profile against earlier generation analogs to map the effects of specific chemical modifications [1].

Positive Control for Target Engagement Assays in Drug Discovery

Given the high potency of close analogs at mGluR3 (IC50 17 nM), this structurally related compound may serve as a well-characterized positive control in in vitro binding and functional assays (e.g., GIRK current inhibition, cAMP modulation) when screening for novel mGluR3 modulators, provided its own potency is confirmed in-house [2].

Quote Request

Request a Quote for 5-(2-methoxyacetyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.